3-fluorobenzyl 4-(benzoylamino)benzoate
Overview
Description
3-fluorobenzyl 4-(benzoylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of benzoylamino benzoate, which is a class of organic compounds that have been extensively studied for their biological and medicinal properties.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 4-(benzoylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. These enzymes and receptors play a crucial role in the inflammatory response, and their inhibition by the compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects on the body. The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. It also reduces the activity of certain enzymes that are involved in the production of prostaglandins, which are responsible for pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-fluorobenzyl 4-(benzoylamino)benzoate is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. However, the compound has certain limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 3-fluorobenzyl 4-(benzoylamino)benzoate. One of the most significant directions is the development of new drugs based on this compound for the treatment of various inflammatory disorders. Another direction is the study of the compound's potential applications in other fields, such as agriculture and materials science. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising compound that has significant potential for the development of new drugs for the treatment of various diseases. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the treatment of inflammatory disorders such as arthritis. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-fluorobenzyl 4-(benzoylamino)benzoate involves the reaction between 3-fluorobenzyl alcohol and 4-(benzoylamino)benzoic acid in the presence of a suitable reagent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
3-fluorobenzyl 4-(benzoylamino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases. The compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis.
properties
IUPAC Name |
(3-fluorophenyl)methyl 4-benzamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c22-18-8-4-5-15(13-18)14-26-21(25)17-9-11-19(12-10-17)23-20(24)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCAPWBNTHJHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243616 | |
Record name | (3-Fluorophenyl)methyl 4-(benzoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717892-30-3 | |
Record name | (3-Fluorophenyl)methyl 4-(benzoylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717892-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorophenyl)methyl 4-(benzoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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